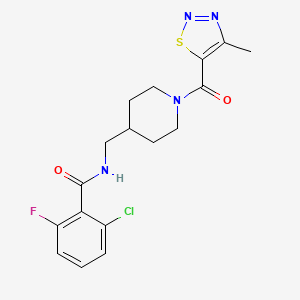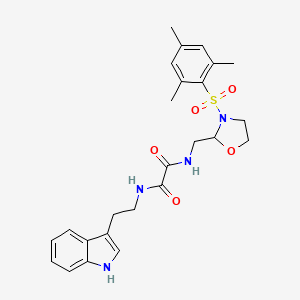
2-chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely an organic molecule, given its composition. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals. The presence of chloro and fluoro groups suggests that it might have interesting reactivity or biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzamide moiety, possibly through the reaction of an amine with a carboxylic acid or acyl chloride . The chloro and fluoro groups might be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzamide moiety and the chloro and fluoro groups. It might undergo reactions like nucleophilic aromatic substitution or reactions at the carbonyl group of the benzamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, like its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .Aplicaciones Científicas De Investigación
Disposition and Metabolism of Novel Compounds
One study explores the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the process of metabolism via oxidation and the principal circulating components in plasma extracts. This study may shed light on similar metabolic pathways for compounds with related structures (Renzulli et al., 2011).
Synthesis and Characterization of Derivatives
Another relevant study involves the synthesis and characterization of 3,5-disubstituted 1,2,4-thiadiazoles, providing methodologies that could be applicable for synthesizing or modifying compounds similar to the one (Takikawa et al., 1985).
Antimicrobial Activity of Fluorinated Compounds
The antimicrobial activity of synthesized compounds containing fluorinated benzothiazolo imidazole compounds is discussed, offering potential insights into the antimicrobial applications of similar fluorinated compounds (Sathe et al., 2011).
Fluorine-18-Labeled Antagonists for Imaging
The development of fluorine-18-labeled 5-HT1A antagonists for potential imaging applications in rats is detailed, suggesting possible research applications of fluorine-substituted compounds in medical imaging and diagnostics (Lang et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2S/c1-10-15(26-22-21-10)17(25)23-7-5-11(6-8-23)9-20-16(24)14-12(18)3-2-4-13(14)19/h2-4,11H,5-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPOSMMAZSBBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)





![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)



![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)
![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)
